molecular formula C17H16ClNO3 B2420926 (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-47-1

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No. B2420926
CAS RN: 338413-47-1
M. Wt: 317.77
InChI Key: VAIICKUOWUJZMJ-ZHACJKMWSA-N
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Description

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is widely used in scientific research to study the function of the NMDA receptor in the brain.

Scientific Research Applications

  • Directed Lithiation Applications : Directed lithiation of compounds structurally similar to (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, has been performed. This process involves lithiation on the nitrogen and ortho to the directing metalating group, followed by reactions with various electrophiles to yield substituted products. This method can be useful in organic synthesis and the development of pharmaceuticals (Smith, El‐Hiti, & Alshammari, 2013).

  • Antimitotic Agent Studies : Chiral isomers of compounds related to (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, specifically ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have shown activity in biological systems, with one isomer being more potent than the other. This finding suggests potential applications in developing antimitotic agents for medical use (Temple & Rener, 1992).

  • Applications in Medicinal Chemistry : Amination, acetamidation, and amidation of substituted aromatic carbamates, including methyl N-(4-methoxyphenyl)carbamate, have been studied. These reactions can yield various carbamate derivatives, which might have implications in the development of new medicinal compounds (Velikorodov et al., 2020).

  • Synthesis of New Derivatives : Research into the synthesis of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates using 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde suggests potential applications in drug discovery and development (Khalifa, Nossier, & Al-Omar, 2017).

  • Synthesis and Biological Activity Studies : Various derivatives of methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates have been synthesized and shown to exhibit fungicidal activities against different pathogens, indicating potential applications in agriculture or pharmaceuticals (Liu Wei-dong & Southern, 2005).

properties

IUPAC Name

(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-16-5-3-2-4-14(16)12-22-17(20)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIICKUOWUJZMJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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